molecular formula C17H14FN5O B4504897 3,4-dihydroisoquinolin-2(1H)-yl[4-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone

3,4-dihydroisoquinolin-2(1H)-yl[4-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone

Cat. No.: B4504897
M. Wt: 323.32 g/mol
InChI Key: MCIIFJHTJBLNNM-UHFFFAOYSA-N
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Description

3,4-dihydroisoquinolin-2(1H)-yl[4-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone is a useful research compound. Its molecular formula is C17H14FN5O and its molecular weight is 323.32 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[4-fluoro-2-(1H-tetrazol-1-yl)benzoyl]-1,2,3,4-tetrahydroisoquinoline is 323.11823825 g/mol and the complexity rating of the compound is 464. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Photostability of Fluorophores

Synthesis of Novel Fluorophores : Two novel yellow-green emitting fluorophores containing both 2,2,6,6-tetramethylpiperidine and 2-(2-hydroxyphenyl)-benzotriazole stabilizer fragments were synthesized, showcasing a unique combination of benzotriazole UV absorber and HALS units in one fluorescent molecule. This innovative approach resulted in fluorophores with exceptional photostability, potentially due to a synergistic effect of the stabilizer fragments (Bojinov & Panova, 2007).

Anticancer Properties of Tetrahydroisoquinoline Derivatives

Anticancer Activity of Tetrahydroisoquinoline Analogs : Research on the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents revealed that these compounds, particularly 1-benzoyl amino-1,2,3,4-tetrahydroisoquinoline, exhibited potent cytotoxicity against various breast cancer cell lines. The study underscores the potential of tetrahydroisoquinoline derivatives in developing novel anticancer drugs (Redda, Gangapuram, & Ardley, 2010).

Fluorescence and Hybridization of Oligodeoxyribonucleotides

Synthesis and Fluorescence of Novel Fluorophores : A study on the synthesis and fluorescence of new fluorophores explored their application in labeling oligodeoxyribonucleotides, leading to enhanced fluorescence signals and hybridization affinity. This research contributes to the understanding of how novel fluorophores can be utilized in molecular biology, particularly in the study of genetic materials (Singh & Singh, 2007).

Fluorine-Containing Compounds in Antimicrobial Applications

Synthesis of Fluorine-Containing Antimicrobial Agents : The development of novel fluorine-containing compounds with quinazolinone and 4-thiazolidinone motifs showcased significant antimicrobial potency against various bacteria and fungi. This study illustrates the potential of incorporating fluorine into pharmacophores to enhance antimicrobial activity (Desai, Vaghani, & Shihora, 2013).

Photocatalytic Synthesis of Heterocycles

Photocatalytic Construction of Dihydroimidazo Isoquinolines : Utilizing a visible-light-driven photoredox reaction, researchers achieved efficient access to 5,6-dihydroimidazo[2,1-a]isoquinolines, demonstrating strong photoluminescence. This method provides a new pathway for synthesizing fluorescent compounds with potential applications in OLED devices (Wang et al., 2021).

Properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[4-fluoro-2-(tetrazol-1-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN5O/c18-14-5-6-15(16(9-14)23-11-19-20-21-23)17(24)22-8-7-12-3-1-2-4-13(12)10-22/h1-6,9,11H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCIIFJHTJBLNNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=C(C=C(C=C3)F)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.